molecular formula C18H18N2O3S B2492696 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 325978-59-4

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2492696
CAS No.: 325978-59-4
M. Wt: 342.41
InChI Key: FNZZIPSTWXYXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, such as those related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, have been studied for their corrosion inhibiting properties. Hu et al. (2016) explored two such derivatives as corrosion inhibitors for carbon steel in HCl solution, showing high inhibition efficiency (Hu et al., 2016).

Antimicrobial Activity

Jagtap et al. (2010) synthesized novel compounds related to benzothiazole and evaluated them for antimicrobial activities. They found these compounds to be effective against a range of microorganisms (Jagtap et al., 2010).

Antioxidant Studies

Ahmad et al. (2012) conducted a study on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showing these compounds possess moderate to significant radical scavenging activity (Ahmad et al., 2012).

Antitumor Activity

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and tested them for antitumor activity, with some compounds showing considerable effectiveness against cancer cell lines (Yurttaş et al., 2015).

Antiproliferative Activity

Corbo et al. (2016) studied a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for antiproliferative activity on cancer cell lines, finding significant inhibitory effects on cell growth (Corbo et al., 2016).

Synthesis of Novel Heterocycles

Darweesh et al. (2016) utilized benzothiazole derivatives to synthesize novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, demonstrating the utility of these compounds in creating new heterocyclic compounds (Darweesh et al., 2016).

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-7-11(2)16-15(8-10)24-18(19-16)20-17(21)12-5-6-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZZIPSTWXYXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.